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Introduction: Cardiovascular disease (CVD) remains the foremost cause of global morbidity and
mortality.[1][2] Despite significant therapeutic progress, the increasing prevalence of CVD,
driven by an aging population and lifestyle factors, necessitates the exploration of innovative
research applications.[3] This technical guide provides an in-depth overview of key emerging
areas in cardiovascular research, offering detailed insights for scientists and drug development
professionals. We will delve into the roles of inflammation and immunity, metabolic remodeling,
the revolutionary potential of gene editing, the application of artificial intelligence in drug
discovery, and the clinical utility of novel biomarkers. This document is designed to be a
comprehensive resource, complete with detailed experimental protocols, quantitative data
summaries, and visualizations of complex biological pathways and workflows.

Immuno-Inflammatory Mechanisms in
Atherosclerosis

Accumulating evidence firmly establishes atherosclerosis as a chronic inflammatory disease of
the arterial wall.[4][5][6] Both the innate and adaptive immune systems are integral to all stages
of atherosclerosis, from the initial fatty streak formation to the eventual rupture of vulnerable
plaques.[6] This understanding has opened new therapeutic avenues targeting specific
inflammatory pathways to mitigate cardiovascular risk beyond traditional lipid-lowering
strategies.[6][7]
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Key Signhaling Pathways

A critical pathway involves the recruitment of immune cells into the arterial intima. Dendritic
cells within atherosclerotic lesions produce chemokines, such as CCL17, which attract T cells,
key players in the adaptive immune response.[8] Elevated serum levels of CCL17 are
associated with an increased risk of atherosclerosis.[8] Targeting this signaling cascade
represents a promising strategy to impede the progression of the disease.[8] Another pivotal
pathway is mediated by the pro-inflammatory cytokine Interleukin-1(3 (IL-13), which has been
shown to be a key driver of inflammation in atherosclerosis.[7]

CCL17 signaling in atherosclerosis.
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CCL17 signaling in atherosclerosis.

Quantitative Data from Clinical Trials

The potential of anti-inflammatory therapies has been validated in large-scale clinical trials. The
Canakinumab Anti-Inflammatory Thrombosis Outcomes Study (CANTOS) was a landmark trial
that demonstrated the efficacy of targeting the IL-13 pathway.
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Experimental Protocol: Induction of Atherosclerosis in
Apolipoprotein E-Deficient (ApoE-/-) Mice

The ApoE-/- mouse is one of the most widely used animal models for studying atherosclerosis

due to its susceptibility to developing dyslipidemia and subsequent atherosclerotic plaques.[10]

[11]

Obijective: To induce the formation of advanced atherosclerotic lesions in ApoE-/- mice.

Materials:
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o Apolipoprotein E-deficient (ApoE-/-) mice (e.g., C57BL/6J background), typically 6-8 weeks
old.[12]

o High-fat, Western-type diet (e.g., containing 21% fat by weight and 0.15-0.2% cholesterol).
[12]

» Standard animal housing and care facilities.

¢ Anesthesia (e.g., isoflurane).

» Surgical tools for perfusion and tissue harvesting.
e Phosphate-buffered saline (PBS).

e 4% paraformaldehyde (PFA) for fixation.

e Oil Red O stain for lipid visualization.

e Microscope for imaging.

Procedure:

o Acclimatization: House ApoE-/- mice in a controlled environment (12-hour light/dark cycle,
constant temperature and humidity) for at least one week before the experiment. Provide
standard chow and water ad libitum.

o Dietary Intervention: At 8 weeks of age, switch the mice from a standard chow diet to a high-
fat, Western-type diet.[12]

o Experimental Duration: Maintain the mice on the high-fat diet for a period of 12 to 16 weeks
to allow for the development of advanced atherosclerotic lesions.[12]

o Tissue Harvesting:
o Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).

o Perform a thoracotomy to expose the heart and major vessels.

© 2025 BenchChem. All rights reserved. 4 /25 Tech Support


https://www.frontiersin.org/journals/cardiovascular-medicine/articles/10.3389/fcvm.2020.588075/full
https://www.frontiersin.org/journals/cardiovascular-medicine/articles/10.3389/fcvm.2020.588075/full
https://www.frontiersin.org/journals/cardiovascular-medicine/articles/10.3389/fcvm.2020.588075/full
https://www.frontiersin.org/journals/cardiovascular-medicine/articles/10.3389/fcvm.2020.588075/full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b044104?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Perfuse the circulatory system via the left ventricle with cold PBS to flush out blood,
followed by perfusion with 4% PFA to fix the tissues.

o Carefully dissect the aorta from the heart to the iliac bifurcation.

e Lesion Analysis:
o Clean the harvested aorta of any surrounding adipose and connective tissue.
o Cut the aorta longitudinally and pin it flat on a black wax dissecting pan.
o Stain the aorta with Oil Red O solution to visualize lipid-rich atherosclerotic plagues.
o Capture high-resolution images of the stained aorta.

o Quantify the atherosclerotic lesion area as a percentage of the total aortic surface area
using image analysis software (e.g., ImageJ).

Metabolic Remodeling in Heart Failure

The healthy heart is metabolically flexible, primarily relying on fatty acid oxidation for its
immense ATP requirements.[13][14] However, in the context of heart failure (HF), the heart
undergoes a significant metabolic shift. This remodeling involves a decreased reliance on fatty
acids and an increased utilization of glucose, ketones, and lactate.[13][15] This transition is not
merely an adaptation but also contributes to the pathophysiology of HF through mechanisms
beyond ATP depletion, including oxidative stress and structural remodeling.[15]

Key Metabolic Pathways

In the failing heart, fatty acid oxidation is impaired, leading to reduced ATP production.[14][15]
Concurrently, there is a shift towards anaerobic glycolytic metabolism.[13] While glucose
oxidation may be decreased, other non-ATP-generating pathways of glucose metabolism, such
as the hexosamine biosynthesis pathway (HBP) and the pentose phosphate pathway (PPP),
are induced.[15] The failing heart also increases its uptake of ketones and lactate as alternative
fuel sources.[13]
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Metabolic shift in heart failure.

Quantitative Data: Substrate Utilization

Studies using arterio-venous metabolomics have quantified the changes in substrate uptake
and release in healthy versus failing human hearts.
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Experimental Protocol: Arterio-Venous Metabolomics for
Cardiac Substrate Utilization

This powerful technique measures the difference in metabolite concentrations between arterial
blood entering the heart and coronary sinus blood leaving the heart to quantify myocardial
substrate uptake and release.[13]
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Objective: To determine the net balance of metabolites (e.g., fatty acids, glucose, lactate,
ketones, amino acids) across the human heart.

Materials:
o Cardiac catheterization laboratory.

o Catheters for accessing the aortic root (arterial sample) and the coronary sinus (venous
sample).

» Heparinized blood collection tubes.

o Centrifuge for plasma separation.

e -80°C freezer for sample storage.

e Mass spectrometry platform (e.g., LC-MS/MS) for metabolite quantification.
» Metabolite standards for calibration.

Procedure:

» Patient Preparation: Patients fast overnight before the procedure. Informed consent is
obtained.

» Catheterization: Under sterile conditions, catheters are inserted via a peripheral artery and
vein. One catheter is advanced to the aortic root to sample arterial blood, and another is
advanced into the coronary sinus to sample the venous effluent from the myocardium.

e Blood Sampling:
o Simultaneously draw paired blood samples from the aortic root and the coronary sinus.
o Collect samples into pre-chilled, heparinized tubes.
o Immediately place samples on ice to quench metabolic activity.

o Sample Processing:
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o Within 30 minutes of collection, centrifuge the blood samples at 4°C to separate plasma.
o Aliquot the plasma into cryovials and snap-freeze in liquid nitrogen.

o Store samples at -80°C until analysis.

¢ Metabolomic Analysis:
o Thaw plasma samples on ice.

o Perform metabolite extraction using a suitable method (e.g., protein precipitation with cold
methanol).

o Analyze the extracts using a targeted or untargeted mass spectrometry-based
metabolomics platform.

o Quantify the concentration of key metabolites in each arterial and venous sample by
comparing against a standard curve.

o Data Analysis:

o For each metabolite, calculate the arterio-venous (A-V) concentration difference by
subtracting the coronary sinus (venous) concentration from the aortic root (arterial)
concentration.

o A positive A-V difference indicates net myocardial uptake of the metabolite.
o A negative A-V difference indicates net myocardial release of the metabolite.

o Statistical analysis is performed to compare A-V differences between healthy control
subjects and patients with heart failure.

Gene Editing for Modeling and Treating CVD

The advent of CRISPR-Cas9 genome editing has ushered in a new era for cardiovascular
research, providing powerful tools to model diseases and develop novel therapeutic strategies.
[16][17] This technology allows for precise modification of the genome, enabling the creation of
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isogenic cell lines and animal models to study disease mechanisms, as well as the potential for
direct in vivo correction of pathogenic mutations.[16][18]

Experimental Workflow: CRISPR-IPSC for Disease
Modeling

Human induced pluripotent stem cells (iPSCs) can be differentiated into cardiomyocytes (iPSC-
CMs) and other cardiac cell types, offering a patient-specific, in vitro platform.[18] Combining
IPSC technology with CRISPR-Cas9 allows for precise genetic manipulation to investigate the
functional consequences of specific mutations.[16]
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CRISPR-iPSC workflow for CVD modeling.

Quantitative Data: Gene Therapy Clinical Trials for CVD
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Several gene therapies for cardiovascular diseases are currently in clinical development,

targeting a range of monogenic disorders.
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Experimental Protocol: AAV9-Mediated Gene Editing in
Cardiomyocytes

Adeno-associated virus serotype 9 (AAV9) is a widely used vector for cardiac gene delivery
due to its high tropism for cardiomyocytes.[17]

Objective: To deliver CRISPR-Cas9 components to iPSC-derived cardiomyocytes for targeted
gene editing.

Materials:
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o High-titer AAV9 vectors co-expressing SpCas9 and a gene-specific single guide RNA
(sgRNA).

e IPSC-derived cardiomyocytes cultured in appropriate media.

o Multi-well culture plates.

o Standard cell culture incubator (37°C, 5% CO2).

o Reagents for DNA extraction and PCR.

e Sanger sequencing or next-generation sequencing (NGS) service.
» Reagents for off-target analysis (e.g., GUIDE-seq, CIRCLE-seq).
Procedure:

e Cell Culture: Plate iPSC-CMs at a desired density in multi-well plates and allow them to form
a confluent, beating monolayer.

o AAV9 Transduction:

o Calculate the required volume of AAV9 vector to achieve the desired multiplicity of
infection (MOI). MOls typically range from 1x10”4 to 1x10"6 vector genomes per cell.

o Dilute the AAV9 vector in fresh cell culture medium.

o Remove the old medium from the iPSC-CMs and replace it with the AAV9-containing
medium.

o Incubate the cells for 24-48 hours to allow for viral transduction.

o Post-Transduction Culture: After the incubation period, replace the virus-containing medium
with fresh medium. Culture the cells for an additional 5-10 days to allow for robust
expression of Cas9 and sgRNA, and for the editing process to occur.

o Assessment of Editing Efficiency:
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o Harvest a subset of the transduced cells and extract genomic DNA.
o Amplify the target genomic region using PCR.

o Analyze the PCR product using Sanger sequencing and a TIDE (Tracking of Indels by
Decomposition) analysis tool to quantify the percentage of insertions and deletions
(indels). Alternatively, use NGS for more comprehensive analysis.

o Off-Target Analysis:
o Perform computational prediction of potential off-target sites.

o Experimentally validate off-target editing at high-probability sites by PCR and sequencing
of the genomic DNA from transduced cells.

o For a more unbiased assessment, employ methods like GUIDE-seq or CIRCLE-seq.

e Functional Analysis: Use the remaining gene-edited iPSC-CMs for downstream functional
assays (e.g., calcium imaging, contractility measurements, electrophysiology) to assess the
phenotypic consequences of the gene edit.

Artificial Intelligence in Cardiovascular Drug
Discovery

Artificial intelligence (Al) and machine learning (ML) are poised to revolutionize cardiovascular
pharmacotherapy by accelerating drug discovery, optimizing clinical trials, and enabling
personalized medicine.[20][21] These computational methods can analyze vast and complex
biomedical datasets to identify novel drug targets, predict compound efficacy and safety, and
stratify patient populations.[20]

Logical Workflow: Al-Driven Drug Discovery

The integration of AI/ML spans the entire drug development pipeline, from initial hypothesis
generation to post-market surveillance.
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Al-driven cardiovascular drug discovery.

Quantitative Data: Examples of AI/ML Applications

Al models have demonstrated strong performance in various cardiovascular pharmacotherapy
applications.
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Experimental Protocol: Developing an ML Model to
Predict Drug Side Effects

This protocol outlines a general methodology for creating a machine learning model to predict

adverse drug reactions (ADRS) in cardiovascular patients.[20]

Objective: To build and validate a predictive model for a specific ADR associated with a

cardiovascular drug.

Materials:

o Large-scale patient dataset (e.g., electronic health records, clinical trial data) containing

patient demographics, clinical characteristics, comorbidities, concomitant medications,

genetic information, and outcomes (presence/absence of the ADR).
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o Computing resources (e.g., cloud computing platform or local high-performance server).

e Programming environment (e.g., Python) with data science libraries (e.g., Pandas, Scikit-
learn, TensorFlow/PyTorch).

Procedure:
o Data Acquisition and Preprocessing:
o Collect and integrate data from various sources.

o Clean the data: handle missing values (e.g., through imputation), correct errors, and
standardize formats.

o Define the outcome variable (e.g., binary indicator for the occurrence of the ADR within a
specific timeframe).

» Feature Engineering and Selection:

o Create relevant features from the raw data (e.g., calculate polypharmacy scores, create
interaction terms).

o Select the most informative features using methods like recursive feature elimination,
LASSO regression, or feature importance scores from tree-based models.

e Model Selection and Training:
o Split the dataset into training, validation, and testing sets (e.g., 70%/15%/15% split).

o Choose several candidate ML models suitable for the prediction task (e.g., Logistic
Regression, Support Vector Machines, Random Forest, Gradient Boosting Machines,
Neural Networks).

o Train each model on the training dataset. Use the validation set to tune hyperparameters
(e.g., using grid search or Bayesian optimization) to prevent overfitting.

o Model Evaluation:
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o Evaluate the performance of the final, tuned models on the unseen testing set.
o Use appropriate performance metrics for the clinical context, such as:

» Area Under the Receiver Operating Characteristic Curve (AUC-ROC): Overall model
discrimination.

» Precision-Recall Curve (PRC): Useful for imbalanced datasets where the ADR is rare.

» Sensitivity (Recall), Specificity, Positive Predictive Value (PPV), Negative Predictive
Value (NPV).

* Model Interpretation and Validation:

o Use model interpretation techniques (e.g., SHAP - SHapley Additive exPlanations) to
understand which features are driving the model's predictions.

o Perform external validation by testing the model on a completely independent dataset from
a different patient population or healthcare system to assess its generalizability.[20]

o Deployment (Prospective): If validated successfully, the model can be integrated into clinical
decision support systems to flag high-risk patients for closer monitoring or alternative
therapies.

Novel Biomarkers for Precision Cardiology

Cardiovascular biomarkers are indispensable tools for diagnosis, prognosis, and risk
stratification.[1][23] While traditional markers like troponins and B-type natriuretic peptides
(BNP) are mainstays in clinical practice, research continues to uncover novel biomarkers that
provide deeper insights into specific pathophysiological processes such as inflammation,
fibrosis, and metabolic dysregulation.[1][2][24]

Logical Relationship: Categorization of Cardiovascular
Biomarkers

Biomarkers can be categorized based on the biological pathway they represent, aiding in a
more nuanced understanding of a patient's disease state.
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Categorization of cardiovascular biomarkers.

Quantitative Data: Key Cardiovascular Biomarkers

This table summarizes established and emerging biomarkers, their pathophysiological role, and
clinical utility.
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_ Pathophysiologi  Primary Clinical
Biomarker Category T Reference
cal Role Application
) Gold standard for
Cardiac Released from _ _
) ) ) diagnosis of
Troponins (cTnl, Myocardial Injury  damaged ] [1][24]
) myocardial
cTnT) cardiomyocytes. ) )
infarction.[1]
Released in
response to Diagnosis,
BNP / NT- Myocardial ventricular prognosis, and (1241
proBNP Stress stretch and management of
pressure heart failure.[24]
overload.
Risk stratification
] Systemic marker  for future
hs-CRP Inflammation ) ] ) [23][25][26]
of inflammation. cardiovascular
events.[23][25]
Prognosis in
) ) heart failure;
) ) Mediates tissue ) » )
) Fibrosis / ] ) identifies patients
Galectin-3 ] fibrosis and ) [1][24]
Remodeling ] ) at risk for
inflammation.
adverse
remodeling.[24]
Receptor for IL-
) 33; levels Prognosis in
Myocardial ) ) ) )
ST2 (soluble) ) ] increase with heart failure; risk ~ [1][2]
Stress / Fibrosis ) ) o
myocardial strain  stratification.[1]
and fibrosis.
Pro-atherogenic Identifies
) ) lipoprotein; levels  individuals with
Lipoprotein(a) - . . .
[Lp(a)] Lipid / Genetic are largely high genetic risk [23][25][26]
a
P genetically for ASCVD.[23]
determined. [25][26]

© 2025 BenchChem. All rights reserved.

20/ 25

Tech Support


https://pubmed.ncbi.nlm.nih.gov/40244022/
https://pubmed.ncbi.nlm.nih.gov/40244022/
https://www.mdpi.com/1422-0067/26/7/3218
https://www.mdpi.com/1422-0067/26/7/3218
https://pubmed.ncbi.nlm.nih.gov/40244022/
https://www.mdpi.com/1422-0067/26/7/3218
https://pmc.ncbi.nlm.nih.gov/articles/PMC10670787/
https://newsroom.heart.org/news/analyzing-3-biomarker-tests-together-may-help-identify-high-heart-disease-risk-earlier
https://pmc.ncbi.nlm.nih.gov/articles/PMC10670787/
https://newsroom.heart.org/news/analyzing-3-biomarker-tests-together-may-help-identify-high-heart-disease-risk-earlier
https://www.eurekalert.org/news-releases/1103680
https://www.mdpi.com/1422-0067/26/7/3218
https://pubmed.ncbi.nlm.nih.gov/40244022/
https://www.mdpi.com/1422-0067/26/7/3218
https://pubmed.ncbi.nlm.nih.gov/40244022/
https://pubmed.ncbi.nlm.nih.gov/40244022/
https://www.researchgate.net/publication/390331926_Cardiovascular_Biomarkers_Tools_for_Precision_Diagnosis_and_Prognosis
https://pmc.ncbi.nlm.nih.gov/articles/PMC10670787/
https://newsroom.heart.org/news/analyzing-3-biomarker-tests-together-may-help-identify-high-heart-disease-risk-earlier
https://www.eurekalert.org/news-releases/1103680
https://pmc.ncbi.nlm.nih.gov/articles/PMC10670787/
https://newsroom.heart.org/news/analyzing-3-biomarker-tests-together-may-help-identify-high-heart-disease-risk-earlier
https://www.eurekalert.org/news-releases/1103680
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b044104?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Gut microbiota-

) derived Emerging marker
Metabolic / Gut o )
TMAO ) ) metabolite linked  for risk [1][2]
Microbiome o
to stratification.[1]

atherosclerosis.

Experimental Protocol: High-Sensitivity Cardiac
Troponin T (hs-cTnT) Assay

High-sensitivity assays have improved the detection of myocardial injury, allowing for earlier
diagnosis and more accurate risk assessment.[2]

Objective: To quantify the concentration of cardiac troponin T in patient plasma or serum using
a high-sensitivity immunoassay.

Materials:

Automated immunoassay analyzer (e.g., Roche cobas e-series).

e hs-cTnT reagent kit (contains biotinylated monoclonal anti-troponin T antibody, monoclonal
anti-troponin T antibody labeled with a ruthenium complex, and streptavidin-coated
microparticles).

» Calibrators and quality control materials.
» Patient blood samples collected in lithium heparin plasma or serum tubes.
o Centrifuge.
Procedure (based on electrochemiluminescence immunoassay - ECLIA principle):
e Sample Preparation:
o Collect whole blood via venipuncture.

o Centrifuge the sample to separate plasma or serum from blood cells.
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o Ensure the sample is free of fibrin, hemolysis, and microbial contamination.

Assay Incubation:

o The automated analyzer pipettes a specific volume of the sample, the biotinylated
antibody, and the ruthenium-labeled antibody into a reaction vessel.

o During the first incubation, a "sandwich" complex is formed, where the troponin T in the
sample is bound by both the biotinylated and ruthenium-labeled antibodies.

Complex Capture:
o Streptavidin-coated microparticles are added to the reaction mixture.

o During the second incubation, the entire sandwich complex binds to the solid phase (the
microparticles) via the interaction between biotin and streptavidin.

Detection:

o The reaction mixture is transferred to a measuring cell where the microparticles are
magnetically captured onto the surface of an electrode.

o Unbound substances are washed away.

o Avoltage is applied to the electrode, inducing a chemiluminescent emission from the
ruthenium complex.

Quantification:
o The analyzer's photomultiplier measures the intensity of the emitted light.
o The light signal is directly proportional to the concentration of troponin T in the sample.

o The analyzer calculates the hs-cTnT concentration by comparing the sample's signal to a
calibration curve generated from known standards.

Quality Control: Run quality control samples with known concentrations at regular intervals to
ensure the accuracy and precision of the assay. The results should fall within predefined
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ranges.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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